molecular formula C15H25N3 B1375208 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine CAS No. 1423024-11-6

3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine

Cat. No. B1375208
CAS RN: 1423024-11-6
M. Wt: 247.38 g/mol
InChI Key: ZLVXMRWSDDVRFP-UHFFFAOYSA-N
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Description

The compound “3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine” is a complex organic molecule that contains a piperazine ring. Piperazine is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of nitrogen in the ring makes it a heterocyclic compound. This compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a pyridine ring. These rings are likely connected by a butan-2-yl (or isobutyl) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine and pyridine rings. Both of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the piperazine and pyridine rings would likely make this compound a base .

Scientific Research Applications

Antidepressant and Antianxiety Activities

A novel series of piperazine derivatives, including compounds structurally related to 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown significant effects in reducing immobility times in behavioral despair tests and exhibited notable antianxiety activity, highlighting their potential in treating mental health disorders (Kumar et al., 2017).

Antipsychotic Potential

Conformationally restricted butyrophenones, which include piperazine derivatives, have been evaluated as antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors, indicating their potential utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Antifungal Activity

Piperazine derivatives have demonstrated significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. Their efficacy, comparable to established antifungal agents, suggests their potential application in antifungal therapies (Upadhayaya et al., 2004).

PI3Kα Inhibitor Development

In the development of Phosphoinositide-3-kinase inhibitors, piperazine derivatives have been explored as replacements for the piperazine sulfonamide portion of existing inhibitors. These compounds have shown good efficacy in inhibiting hepatocyte growth factor-induced Akt phosphorylation, suggesting their role in cancer therapy (Lanman et al., 2014).

Anti-Malarial Agents

Piperazine derivatives have been identified as active compounds with anti-malarial activity. Their structural characteristics, including the benzyl group and methylene substituents, are crucial for this activity, indicating their potential as anti-malarial agents (Cunico et al., 2009).

Anti-Tubercular Agents

Compounds including piperazine derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. Some of these compounds have demonstrated very good anti-tubercular activity with low toxicity profiles (Naidu et al., 2016).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could potentially be used in the development of new pharmaceuticals, in material science, or in other chemical industries .

properties

IUPAC Name

3-butan-2-yl-1-[(6-methylpyridin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-4-12(2)15-11-18(8-7-16-15)10-14-6-5-13(3)17-9-14/h5-6,9,12,15-16H,4,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXMRWSDDVRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CN(CCN1)CC2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
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3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
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3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
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3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
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3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
Reactant of Route 6
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine

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